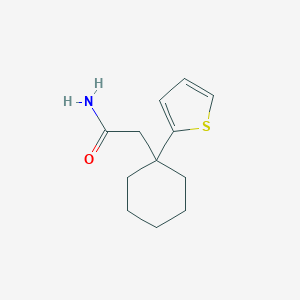

2-(1-Thien-2-ylcyclohexyl)acetamide

Descripción

2-(1-Thien-2-ylcyclohexyl)acetamide is a synthetic acetamide derivative characterized by a thiophene (thienyl) ring fused to a cyclohexyl moiety, which is further linked to an acetamide group. While direct references to this compound are absent in the provided evidence, analogous acetamide derivatives offer insights into its structural and functional attributes. Thiophene-containing compounds are notable for their electronic properties due to sulfur’s polarizability, which may enhance binding interactions in biological systems or material applications.

Propiedades

Fórmula molecular |

C12H17NOS |

|---|---|

Peso molecular |

223.34 g/mol |

Nombre IUPAC |

2-(1-thiophen-2-ylcyclohexyl)acetamide |

InChI |

InChI=1S/C12H17NOS/c13-11(14)9-12(6-2-1-3-7-12)10-5-4-8-15-10/h4-5,8H,1-3,6-7,9H2,(H2,13,14) |

Clave InChI |

GNZVQVGLVZNCDW-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)(CC(=O)N)C2=CC=CS2 |

SMILES canónico |

C1CCC(CC1)(CC(=O)N)C2=CC=CS2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-Phenoxyacetamide Analogues

- Key Features: Synthesized via nucleophilic substitution of substituted phenols with 2-chloroethanamide under basic conditions. Substituents include electron-donating (Me, OMe) or withdrawing (Cl, F) groups, which modulate reactivity and yield (up to 90%) .

- Comparison: Unlike 2-(1-Thien-2-ylcyclohexyl)acetamide, these compounds lack the cyclohexyl-thienyl system.

Benzothiazole Derivatives (EP3 348 550A1)

- Key Features : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide incorporate a benzothiazole ring and trifluoromethyl groups, enhancing lipophilicity and bioactivity .

- However, the cyclohexyl group in the target compound may reduce crystallinity, favoring solubility in lipid-rich environments.

Physicochemical Properties

Lipophilicity (logP)

- 2-(2-Cyclohexenyl)acetamide : logP = 1.91, indicating moderate lipophilicity suitable for membrane permeability .

- Estimated for 2-(1-Thien-2-ylcyclohexyl)acetamide : logP ≈ 2.5 (predicted), driven by the thienyl and cyclohexyl groups. Higher lipophilicity may enhance blood-brain barrier penetration compared to phenyl analogues.

Isomerism and Stereochemistry

- 2-(2-Hydroxyphenyl)acetamide vs. 2-(3-Hydroxyphenyl)acetamide : Positional isomerism (ortho vs. meta) significantly affects metabolic pathways and excretion patterns, as shown in sulfate conjugates .

- Relevance to Target Compound : The thienyl group’s position on the cyclohexane ring (e.g., axial vs. equatorial) could similarly influence conformational stability and biological interactions.

Data Table: Key Comparative Parameters

*Estimated via analogy to structurally similar compounds.

Research Findings and Implications

- Electronic Effects : Thienyl groups may enhance π-π stacking interactions compared to phenyl rings, as seen in auxin agonists .

- Metabolic Stability : Cyclohexyl moieties, as in 2-(2-cyclohexenyl)acetamide, reduce oxidative metabolism compared to linear alkyl chains .

- Synthetic Challenges: Steric hindrance in thienyl-cyclohexyl systems may require tailored catalysts or solvents, akin to optimized conditions for formylphenoxyacetamide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.